Tetradec-6-ene

Description

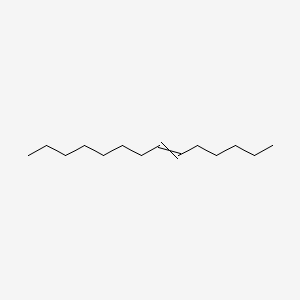

Structure

3D Structure

Properties

IUPAC Name |

tetradec-6-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODCQQZTGWGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317763 | |

| Record name | 6-Tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23015-35-2 | |

| Record name | 6-Tetradecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23015-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Tetradec-6-ene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-6-ene, a long-chain alkene with the molecular formula C₁₄H₂₈, exists as two geometric isomers: (Z)-tetradec-6-ene (cis) and (E)-tetradec-6-ene (trans). The spatial arrangement of the alkyl groups around the carbon-carbon double bond significantly influences their physical properties. While these molecules are not directly involved in complex biological signaling pathways typical of drug molecules, their physical characteristics, such as lipophilicity and volatility, are crucial in various applications, including as synthetic intermediates and components of complex organic mixtures. This guide provides a detailed overview of the physical properties of these isomers, experimental methodologies for their determination, and a comparative analysis based on established chemical principles.

Data Presentation: Physical Properties

Table 1: Computed Physical Properties of this compound Isomers

| Property | (Z)-tetradec-6-ene (cis) | (E)-tetradec-6-ene (trans) | Data Source |

| Molecular Weight ( g/mol ) | 196.37 | 196.37 | PubChem |

| Boiling Point (°C at 760 mmHg) | No specific data found | No specific data found | - |

| Melting Point (°C) | No specific data found | No specific data found | - |

| Density (g/cm³) | No specific data found | No specific data found | - |

| Refractive Index | No specific data found | No specific data found | - |

Table 2: Experimental Physical Properties of 1-Tetradecene for Comparison

| Property | 1-Tetradecene | Data Source |

| Boiling Point (°C at 760 mmHg) | 251 | Sigma-Aldrich |

| Melting Point (°C) | -13 to -11 | Sigma-Aldrich |

| Density (g/mL at 25°C) | 0.775 | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.436 | Sigma-Aldrich |

Comparative Analysis of Isomer Properties

Based on the principles of stereochemistry, the physical properties of cis and trans isomers of long-chain alkenes exhibit predictable differences.[1][2]

-

Boiling Point: Cis isomers generally have slightly higher boiling points than their trans counterparts.[2] This is attributed to the slight molecular dipole moment in the cis configuration due to the U-shaped arrangement of the alkyl chains, leading to weak dipole-dipole interactions in addition to van der Waals forces. In the trans isomer, the individual bond dipoles tend to cancel each other out, resulting in a nonpolar molecule with only weaker van der Waals forces.[1]

-

Melting Point: Conversely, trans isomers typically have higher melting points.[1] The more linear shape of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The "U" shape of the cis isomer hinders efficient packing.[1]

-

Density: The densities of cis and trans isomers are generally very similar, with the trans isomer sometimes being slightly denser due to its more compact packing in the liquid state.

-

Refractive Index: The refractive indices of the two isomers are expected to be very close, as they have the same molecular formula and similar electron densities.

Experimental Protocols

The determination of the physical properties of organic compounds like this compound isomers involves well-established experimental techniques.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few microliters) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed in the liquid.

-

Apparatus Setup: The small test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to allow for uniform heating of the oil bath via convection.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate.

-

Observation: As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the oil bath is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a key indicator of purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor and a magnifying lens for observation.

-

Heating: The apparatus is heated at a controlled rate. For an unknown sample, a rapid initial heating can be done to determine an approximate melting range.

-

Measurement: A second, more accurate measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Density Measurement

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Calibration: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the filled pycnometer is weighed. The exact volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and filled with the sample liquid at the same temperature.

-

Calculation: The filled pycnometer is weighed again. The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density of the sample is then calculated by dividing its mass by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material.

Methodology: Abbé Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the eyepiece is adjusted until a clear borderline between light and dark fields is visible. The instrument is then adjusted to bring this borderline to the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Visualizations

Logical Relationship of Isomers and Physical Properties

Caption: Relationship between isomer configuration and physical properties.

General Experimental Workflow for Physical Property Determination

Caption: Workflow for determining physical characteristics of an isomer.

References

An In-depth Technical Guide to Tetradec-6-ene: Properties, Potential Biological Activities, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetradec-6-ene, a long-chain alkene with potential applications in research and drug development. The document details its chemical properties, explores its potential biological activities based on current scientific understanding of related molecules, and provides detailed experimental protocols for its investigation.

Core Chemical and Physical Properties

This compound is a monounsaturated hydrocarbon with the chemical formula C₁₄H₂₈. It exists as two geometric isomers, cis (Z) and trans (E), which differ in the spatial arrangement of their alkyl groups around the carbon-carbon double bond. These structural differences can influence their physical and biological properties.

| Property | (Z)-tetradec-6-ene | (E)-tetradec-6-ene |

| Systematic Name | (6Z)-tetradec-6-ene | (6E)-tetradec-6-ene |

| Common Name | cis-6-Tetradecene | trans-6-Tetradecene |

| CAS Number | 41446-61-1[1] | 41446-64-4 |

| Molecular Weight | 196.37 g/mol [1] | 196.37 g/mol |

| Molecular Formula | C₁₄H₂₈[1] | C₁₄H₂₈ |

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on long-chain alkenes and other lipid molecules suggests potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Long-chain hydrocarbons have been noted for their antimicrobial properties. The lipophilic nature of this compound may allow it to intercalate into bacterial cell membranes, disrupting membrane integrity and leading to cell death. This proposed mechanism is a common mode of action for hydrophobic antimicrobial compounds.

A plausible signaling pathway for the antimicrobial action of this compound could involve the disruption of microbial cell signaling and integrity. The following diagram illustrates a hypothesized pathway.

Caption: Hypothesized antimicrobial signaling pathway of this compound.

Anti-inflammatory Activity

Lipid molecules are known to modulate inflammatory pathways. This compound, as a long-chain alkene, may influence inflammatory responses by interacting with cellular signaling cascades, potentially through receptors that recognize lipid structures.

A possible mechanism for the anti-inflammatory activity of this compound could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed experimental protocols are provided below.

Antimicrobial Susceptibility Testing for Hydrophobic Compounds

Given the hydrophobic nature of this compound, standard antimicrobial susceptibility testing methods need to be adapted. The following protocol is based on the broth microdilution method with modifications to ensure proper dispersion of the test compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic microorganisms.

Materials:

-

This compound ((Z)- or (E)-isomer)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO) or a non-ionic surfactant (e.g., Tween 80) as a solvent/emulsifier

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.

-

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a concentration gradient of this compound across the plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.

-

Negative Control (Sterility Control): A well containing MHB only.

-

Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for Antimicrobial Activity Assessment

The following diagram outlines a comprehensive workflow for assessing the antimicrobial properties of this compound.

Caption: Experimental workflow for assessing the antimicrobial properties of this compound.

Conclusion

This compound presents an interesting subject for further investigation in the fields of antimicrobial and anti-inflammatory research. Its simple chemical structure and lipophilic nature suggest plausible mechanisms of action that warrant experimental validation. The data and protocols provided in this guide are intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this and other long-chain alkenes. Further research is necessary to fully elucidate its biological activities and potential signaling pathways.

References

The Occurrence and Analysis of Tetradec-6-ene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical aspects of their life cycle, including mating, aggregation, and defense. Pheromones, as the primary mediators of these interactions, represent a rich source of chemical diversity with significant potential for the development of novel pest management strategies and other biotechnological applications. Among the vast array of insect semiochemicals, unsaturated hydrocarbons play a pivotal role. This technical guide provides an in-depth exploration of the natural occurrence, analysis, and biosynthesis of a specific mono-unsaturated alkene, tetradec-6-ene, in the context of insect chemical communication.

While tetradecenes with double bonds at various other positions are common constituents of lepidopteran sex pheromones, the natural occurrence of this compound in insects appears to be relatively rare based on currently available literature. The primary documented instance of (Z)-6-tetradecene acting as a pheromone is in the mite Tyrophagus neiswanderi, a member of the class Arachnida, closely related to insects[1]. This guide will synthesize the available information on this and other relevant species, detail the experimental methodologies for pheromone analysis, and describe the biosynthetic pathways involved in the production of such compounds.

Natural Occurrence of this compound

The utilization of specific isomers of this compound as a semiochemical has been identified in the following species:

| Order | Family | Species | Common Name | Isomer | Pheromone Type |

| Astigmata | Acaridae | Tyrophagus neiswanderi | A mite | (Z)-6-Tetradecene | Pheromone[1] |

Note: While a comprehensive search of available literature and databases was conducted, the documented occurrence of this compound as an insect pheromone is limited. The data presented here reflects the current state of knowledge.

Quantitative Analysis

Table 1: Example of Quantitative Pheromone Analysis in Heliothis subflexa [2][3]

| Pheromone Component | Amount in Gland (ng/female) | Emission Rate (ng/female/hr) |

| (Z)-9-Tetradecenal (Z9-14:Ald) | - | 1.57% of total |

| Tetradecanal (14:Ald) | - | 3.78% of total |

| Total Pheromone Blend | ~58.2 ng | ~153 ng/hr |

Data for Heliothis subflexa is provided as an illustrative example of quantitative pheromone analysis. The total amount of all 11 components emitted from the glands of calling females was 153 ng/female/hr[2][3].

Experimental Protocols

The identification and quantification of volatile and semi-volatile compounds like this compound from insects require a series of precise experimental procedures. The following protocols are representative of the methodologies commonly employed in insect pheromone research.

Pheromone Gland Extraction

This method is used to analyze the total pheromone content within the gland.

Workflow for Pheromone Gland Extraction and Analysis

Caption: Workflow for pheromone gland extraction and subsequent GC-MS analysis.

Methodology:

-

Insect Rearing and Pupae Sexing: Rear insect larvae on an appropriate artificial diet or host plant material under controlled conditions (temperature, photoperiod). Separate male and female pupae based on morphological differences.

-

Collection of Virgin Females: Allow female pupae to emerge in isolation to ensure they are virgin. Age the females for a period that corresponds to their peak pheromone production, which is often a few days post-emergence.

-

Pheromone Gland Excision: During the peak calling period (typically in the scotophase for nocturnal insects), anesthetize the female moth (e.g., with CO2 or by chilling). Excise the terminal abdominal segments containing the pheromone gland using fine scissors or forceps.

-

Solvent Extraction: Immediately place the excised glands in a small volume of high-purity organic solvent (e.g., 50-100 µL of hexane) in a glass vial. Allow the extraction to proceed for a specified time (e.g., 30 minutes to several hours) at a controlled temperature.

-

Sample Preparation for Analysis: Remove the gland tissue from the solvent. The extract can be concentrated under a gentle stream of nitrogen if necessary. An internal standard of a known concentration is often added at this stage for accurate quantification.

Headspace Volatile Collection (Aeration)

This technique collects the pheromones that are actively released by the insect, providing a more accurate representation of the emitted signal.

Methodology:

-

Calling Chamber: Place one or more calling virgin females in a glass chamber.

-

Airflow: Pass a purified and humidified airstream over the insects.

-

Volatile Trapping: The exiting air is passed through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax) which captures the volatile organic compounds.

-

Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a suitable solvent (e.g., hexane or diethyl ether).

-

Analysis: The resulting solution is analyzed by GC-MS as described below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone analytical technique for separating and identifying the components of a pheromone blend.

Methodology:

-

Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC.

-

Separation: The different compounds in the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature.

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to libraries of known compounds for identification.

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the gas chromatogram. This is typically done in relation to the peak area of a known amount of an internal standard.

Biosynthesis of this compound

Insect pheromones, particularly the long-chain unsaturated hydrocarbons, aldehydes, alcohols, and acetates common in Lepidoptera, are derived from fatty acid biosynthesis. The production of this compound would follow this general pathway, with specific enzymes dictating the chain length and the position of the double bond.

The biosynthesis of a C14 alkene with a double bond at the 6th position likely involves the following key steps:

-

De novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) enzyme complex.

-

Chain Shortening (β-oxidation): To produce a C14 backbone, a C16 fatty acyl-CoA precursor would undergo one cycle of controlled chain shortening via β-oxidation.

-

Desaturation: A specific desaturase enzyme is responsible for introducing a double bond at a specific position in the fatty acid chain. For the formation of this compound, a Δ6-desaturase would act on the C14 saturated fatty acid precursor. The identification of a Δ6 desaturase involved in pheromone biosynthesis in the Chinese tussah silkworm, Antheraea pernyi, supports this proposed mechanism, although in that species it acts on a C16 precursor[4].

-

Final Modification: The resulting (Z)-6-tetradecenoic acid would then be converted to the hydrocarbon, this compound, through a process that is not yet fully elucidated but likely involves decarboxylation.

Biosynthetic Pathway of (Z)-6-Tetradecene

Caption: Proposed biosynthetic pathway for (Z)-6-tetradecene in insects.

Conclusion

This compound represents a less common, yet biologically significant, semiochemical. While its documented occurrence is currently limited, the established methodologies for pheromone identification and quantification, along with a growing understanding of the underlying biosynthetic pathways, provide a robust framework for future research. The detailed protocols and conceptual pathways presented in this guide are intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, and drug development, facilitating the discovery and characterization of novel insect pheromones and their potential applications. Further investigation into the enzymatic machinery, particularly the specific desaturases and chain-shortening enzymes, will be crucial for a complete understanding of the biosynthesis of this and other rare insect pheromones.

References

- 1. Semiochemical compound: (Z)-6-Tetradecene | C14H28 [pherobase.com]

- 2. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neofunctionalization in an ancestral insect desaturase lineage led to rare Δ6 pheromone signals in the Chinese tussah silkworm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Tetradec-6-ene Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradec-6-ene derivatives represent a class of insect sex pheromones pivotal to the chemical communication and reproductive success of numerous moth species. This technical guide provides an in-depth exploration of the biological significance of these semiochemicals, detailing their biosynthesis, mode of action, and the experimental methodologies used for their study. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers in chemical ecology, pest management, and drug development. The insights provided herein are intended to facilitate a deeper understanding of these crucial signaling molecules and to support the development of novel, environmentally benign pest control strategies.

Introduction

Insect pheromones are chemical signals that mediate intraspecific communication, influencing a range of behaviors from aggregation and trail-following to alarm and, most notably, mating. Among the vast diversity of insect pheromones, long-chain unsaturated acetates, alcohols, and aldehydes are particularly common in moths (Lepidoptera). This compound derivatives, specifically isomers of 6-tetradecenyl acetate, serve as critical sex pheromone components for several moth species, playing a crucial role in mate recognition and reproductive isolation.

The precise stereochemistry of the double bond at the 6-position (Z or E configuration) and the presence of other minor components in the pheromone blend are often key determinants of species-specificity. Understanding the biological significance of these molecules requires a multi-faceted approach, encompassing their biosynthesis, perception by the insect's olfactory system, and the ultimate behavioral responses they elicit. This guide provides a technical overview of these aspects, with a focus on the practical methodologies employed in their investigation.

Biosynthesis of this compound Pheromones

The biosynthesis of moth sex pheromones, including this compound derivatives, is a specialized branch of fatty acid metabolism that occurs in the pheromone gland of the female. The process typically begins with common fatty acid precursors, such as palmitic acid (C16) or stearic acid (C18), and involves a series of enzymatic modifications.

The general biosynthetic pathway for a C14 pheromone like tetradec-6-enyl acetate involves:

-

Chain Desaturation: A key step is the introduction of a double bond into the fatty acyl chain by a specific desaturase enzyme. For a Δ6-desaturase, this would introduce a double bond at the 6th carbon position.

-

Chain Shortening: The C16 or C18 fatty acid precursor is often shortened to the required C14 length through a process of limited β-oxidation.

-

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl reductase (FAR).

-

Acetylation: Finally, an acetyltransferase enzyme catalyzes the esterification of the alcohol to form the final acetate pheromone component.

The precise sequence of these steps can vary between species.

Pheromone Perception and Signal Transduction

The detection of pheromones by male moths is an exquisitely sensitive process that occurs in specialized olfactory sensilla on the antennae. The long, hair-like sensilla trichodea house olfactory receptor neurons (ORNs) that are specifically tuned to detect individual pheromone components.

The process of pheromone perception can be summarized as follows:

-

Adsorption and Transport: Pheromone molecules adsorb to the surface of the antenna and enter the sensillum lymph through pores in the cuticle.

-

Pheromone Binding Proteins (PBPs): Within the sensillum lymph, PBPs bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to the dendritic membrane of the ORNs.[1]

-

Receptor Activation: The PBP-pheromone complex interacts with a specific olfactory receptor (OR) on the ORN dendrite. Insect ORs are thought to be ligand-gated ion channels, and their activation leads to a depolarization of the neuronal membrane.

-

Signal Transduction Cascade: The initial depolarization can trigger a cascade of intracellular signaling events, often involving second messengers like inositol triphosphate (IP3) and calcium ions, which amplify the signal.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the firing of action potentials, which are then transmitted along the axon of the ORN to the brain.

-

Signal Termination: Pheromone-degrading enzymes (PDEs) in the sensillum lymph rapidly inactivate the pheromone molecules, ensuring that the ORN can respond to subsequent changes in pheromone concentration.

Behavioral Responses

The neural signals generated by the ORNs are processed in a specialized region of the insect brain called the antennal lobe. The axons of ORNs that express the same OR converge on the same glomerulus in the antennal lobe, creating a chemotopic map of the olfactory information. This information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs to elicit a behavioral response.

In the context of sex pheromones, the typical male response is a programmed sequence of behaviors:

-

Activation: Upon detecting the pheromone, the male becomes active and begins to fan its wings.

-

Upwind Flight: The male orients itself into the wind and flies upwind, a behavior known as positive anemotaxis.

-

Casting Flight: If the male loses contact with the pheromone plume, it will engage in a casting or zigzagging flight pattern perpendicular to the wind direction to re-locate the plume.

-

Landing and Courtship: As the male gets closer to the female, the higher concentration of the pheromone triggers landing and the initiation of courtship behaviors.

Quantitative Data

The biological activity of this compound pheromones is highly dependent on the specific isomer and the presence and ratio of other compounds in the blend. The following tables summarize some of the available quantitative data for moth species that utilize tetradecenyl acetate derivatives.

Table 1: Pheromone Blend Composition of Selected Moth Species

| Species | Family | Pheromone Component(s) | Ratio | Reference |

| Plutella xylostella (Diamondback moth) | Plutellidae | (Z)-11-Hexadecenal, (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecen-1-ol | 9.4 : 100 : 17 | [2] |

| Cadra cautella (Almond moth) | Pyralidae | (Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecenyl acetate | 13.72 : 1 | [3] |

| Dendrolimus houi | Lasiocampidae | (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, (5E,7Z)-5,7-dodecadienal | 20 : 1 : 1 | [3] |

| Nokona pernix | Sesiidae | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol | 9 : 1 | [2] |

Table 2: Electrophysiological Responses of Male Moth Antennae to Pheromone Components

| Species | Pheromone Component | EAG Response Threshold | Single Sensillum Recording Response | Reference |

| Bombyx mori | Bombykol | ~170 molecules for behavioral response | Single molecule can elicit a nerve impulse | [4][5] |

| Antheraea polyphemus | (E,Z)-6,11-hexadecadienal | Not specified | Can resolve up to 10 pulses/s | [5] |

| Heliothis virescens | (Z)-11-hexadecenal | Not specified | ORNs narrowly tuned to pheromones | [6] |

| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate | Not specified | Specific ORNs for individual components | [7] |

Experimental Protocols

Pheromone Extraction and Identification

This protocol describes the general procedure for extracting and identifying pheromone components from female moth pheromone glands.[8][9]

Materials:

-

Virgin female moths (2-5 days old)

-

Dissecting scissors and forceps

-

Hexane or dichloromethane (GC grade)

-

Glass vials with Teflon-lined caps

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Gas chromatograph with electroantennographic detector (GC-EAD)

Procedure:

-

Gland Excision: During the female's calling period (typically in the scotophase), carefully excise the pheromone gland, which is usually located at the tip of the abdomen, using fine dissecting scissors.

-

Extraction: Immediately place the excised glands in a glass vial containing a small volume (e.g., 50 µL) of hexane. Allow the extraction to proceed for 30 minutes at room temperature.

-

Concentration: Carefully concentrate the extract under a gentle stream of nitrogen if necessary.

-

GC-EAD Analysis: Inject an aliquot of the extract into the GC-EAD system. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other passing over a male moth antenna preparation. Simultaneously record the FID signal and the electroantennogram (EAG) from the antenna. Peaks in the FID chromatogram that elicit a corresponding EAG response are considered biologically active.

-

GC-MS Analysis: Inject another aliquot of the extract into the GC-MS system to obtain the mass spectra of the active compounds identified by GC-EAD.

-

Structure Elucidation: Compare the retention times and mass spectra of the unknown compounds with those of synthetic standards to confirm their chemical structures.

Synthesis of (Z)-6-Tetradecenyl Acetate via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, and it is particularly useful for preparing (Z)-isomers of pheromones.[10][11][12][13][14]

Materials:

-

(6-Hydroxyhexyl)triphenylphosphonium bromide

-

Octanal

-

Sodium hydride (NaH) or other strong base

-

Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Acetic anhydride

-

Pyridine

-

Standard laboratory glassware and purification supplies (e.g., for column chromatography)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (6-hydroxyhexyl)triphenylphosphonium bromide in anhydrous DMSO. Add sodium hydride portion-wise while stirring. The formation of the ylide is indicated by a color change (often to deep red or orange).

-

Wittig Reaction: Cool the ylide solution in an ice bath and slowly add a solution of octanal in anhydrous DMSO. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification of Alcohol: Remove the solvent under reduced pressure and purify the resulting (Z)-6-tetradecen-1-ol by column chromatography on silica gel.

-

Acetylation: Dissolve the purified alcohol in pyridine and add acetic anhydride. Stir the reaction at room temperature until the acetylation is complete (monitored by TLC).

-

Final Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the final product, (Z)-6-tetradecenyl acetate, by column chromatography.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect antenna to an odor stimulus.[15][16][17][18][19]

Materials:

-

Male moth

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., insect Ringer's solution)

-

Ag/AgCl wires

-

High-impedance amplifier

-

Data acquisition system

-

Odor delivery system (puffing purified air over a stimulus source)

Procedure:

-

Antenna Preparation: Excise an antenna from a male moth at its base. Cut off the distal tip of the antenna.

-

Mounting: Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The base of the antenna is connected to the reference electrode, and the cut tip is inserted into the recording electrode.

-

Signal Amplification: Connect the electrodes to a high-impedance amplifier to amplify the small electrical signals from the antenna.

-

Stimulus Delivery: Deliver a puff of purified air (control) or air passed over a filter paper impregnated with a known amount of the test compound onto the antenna.

-

Recording: Record the change in electrical potential (the EAG response) using a data acquisition system. The amplitude of the EAG response is proportional to the number of responding olfactory receptor neurons.

Wind Tunnel Behavioral Assay

Wind tunnel assays are used to study the flight behavior of moths in response to a controlled pheromone plume.[20][21][22][23][24][25][26][27][28]

Materials:

-

Wind tunnel with controlled airflow, temperature, and light conditions

-

Pheromone dispenser (e.g., rubber septum impregnated with the synthetic pheromone)

-

Video recording system (preferably with infrared lighting for nocturnal moths)

-

Moth release platform

Procedure:

-

Acclimatization: Place individual male moths in the wind tunnel for a period of acclimatization before the experiment.

-

Pheromone Plume Generation: Place the pheromone dispenser at the upwind end of the wind tunnel to create a stable odor plume.

-

Moth Release: Release a single male moth at the downwind end of the tunnel.

-

Behavioral Observation and Recording: Record the moth's flight path and behaviors using the video system. Key behaviors to score include:

-

Time to take flight (latency)

-

Orientation to the plume

-

Upwind flight speed

-

Turning angles and frequencies (zigzagging)

-

Distance flown

-

Contact with the pheromone source

-

-

Data Analysis: Analyze the recorded videos to quantify the behavioral parameters. Compare the responses to different pheromone blends or concentrations.

Applications in Drug Development and Pest Management

A thorough understanding of the biological significance of this compound pheromones has direct applications in the development of sustainable pest management strategies. Synthetic pheromones can be used for:

-

Monitoring: Pheromone-baited traps are used to monitor pest populations, allowing for timely and targeted insecticide applications.[29]

-

Mating Disruption: Dispersing a high concentration of synthetic pheromone in a crop field can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests.

-

Mass Trapping: Deploying a large number of pheromone traps can significantly reduce the male population in a given area.

For drug development professionals, the highly specific and sensitive olfactory system of insects provides a valuable model for studying ligand-receptor interactions and signal transduction. The enzymes involved in pheromone biosynthesis and degradation also represent potential targets for the development of novel insecticides that are highly specific and have minimal impact on non-target organisms.

Conclusion

This compound pheromones are a fascinating example of the power and specificity of chemical communication in the natural world. A deep understanding of their biological significance, from their molecular biosynthesis to their influence on complex behaviors, is essential for both fundamental research and practical applications. The experimental protocols and data presented in this guide provide a framework for further investigation into these important semiochemicals, with the ultimate goal of leveraging this knowledge for the development of innovative and environmentally sound solutions in agriculture and public health.

References

- 1. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Female moth pheromones [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ockenfels-syntech.com [ockenfels-syntech.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. akjournals.com [akjournals.com]

- 21. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

- 23. researchgate.net [researchgate.net]

- 24. Experimental set-up of the wind tunnel for the behavioral assay. [plos.figshare.com]

- 25. youtube.com [youtube.com]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. ento.psu.edu [ento.psu.edu]

- 29. gov.mb.ca [gov.mb.ca]

An In-depth Technical Guide to the Stereoisomers of Tetradec-6-ene for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Stereoisomers of Tetradec-6-ene

This compound, a long-chain alkene with the molecular formula C₁₄H₂₈, exists as two geometric stereoisomers: (Z)-tetradec-6-ene (cis) and (E)-tetradec-6-ene (trans). These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around the carbon-carbon double bond. This seemingly subtle difference in geometry gives rise to distinct physical, chemical, and potentially biological properties, making a thorough understanding of each isomer crucial for applications in research and drug development.

Geometric isomerism in drug molecules can significantly influence their pharmacological and toxicological profiles. Different isomers may exhibit varied efficacy, binding affinities to biological targets, and metabolic pathways. Therefore, the ability to selectively synthesize and characterize specific isomers is a critical aspect of modern medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

The distinct spatial arrangements of the alkyl chains in (Z)- and (E)-tetradec-6-ene lead to differences in their physical properties, such as boiling point, melting point, and density. Spectroscopic techniques like ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for differentiating and characterizing these isomers.

| Property | (Z)-tetradec-6-ene | (E)-tetradec-6-ene |

| Molecular Weight | 196.38 g/mol | 196.38 g/mol |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Olefinic Carbons: ~120-130 ppm (characteristic upfield shift for Z-isomers compared to E-isomers). Allylic Carbons: Shifted slightly downfield. | Olefinic Carbons: ~125-135 ppm. Allylic Carbons: Shifted slightly downfield. |

| Mass Spectrum (m/z) | Molecular Ion (M⁺): 196. Prominent fragments from allylic cleavage. | Molecular Ion (M⁺): 196. Prominent fragments from allylic cleavage. |

| Kovats Retention Index (non-polar column) | Data not available | 1376, 1383, 1384 |

Stereoselective Synthesis of this compound Isomers

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used.

Synthesis of (Z)-tetradec-6-ene (cis-isomer)

The synthesis of (Z)-alkenes is typically achieved using non-stabilized ylides in aprotic solvents under salt-free conditions.

Experimental Protocol: Wittig Reaction for (Z)-tetradec-6-ene

Materials:

-

Heptyltriphenylphosphonium bromide

-

Heptanal

-

Sodium amide (NaNH₂) or another strong, non-nucleophilic base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of sodium amide to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange to red-colored ylide indicates a successful reaction.

-

Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of one equivalent of heptanal in anhydrous diethyl ether to the ylide solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product, a mixture of (Z)-tetradec-6-ene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using hexane as the eluent. The alkene will elute first.

Synthesis of (E)-tetradec-6-ene (trans-isomer)

The synthesis of (E)-alkenes is often accomplished using stabilized ylides (e.g., those containing an electron-withdrawing group) or through modifications of the Wittig reaction, such as the Schlosser modification. For a non-stabilized ylide, the Schlosser modification can be employed to favor the E-isomer.

Experimental Protocol: Schlosser Modification of the Wittig Reaction for (E)-tetradec-6-ene

Materials:

-

Heptyltriphenylphosphonium bromide

-

Heptanal

-

Phenyllithium (PhLi)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

tert-Butanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: Follow steps 1-4 of the (Z)-isomer synthesis, using an appropriate strong base to generate the ylide.

-

Betaine Formation: Cool the ylide solution to -78 °C.

-

Slowly add a solution of one equivalent of heptanal in anhydrous diethyl ether.

-

After stirring for a period to allow for the formation of the initial betaine intermediate, add a second equivalent of a strong base like phenyllithium at -78 °C to form the β-oxido ylide.

-

Protonation and Isomerization: Slowly add a solution of one equivalent of a proton source, such as tert-butanol, to the reaction mixture at -78 °C. This protonates the β-oxido ylide to form the more thermodynamically stable threo-betaine.

-

Allow the reaction to warm to room temperature, which promotes the elimination to form the (E)-alkene.

-

Work-up and Purification: Follow steps 8-12 of the (Z)-isomer synthesis protocol.

Separation and Characterization of Stereoisomers

Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile compounds like the isomers of this compound. The choice of the stationary phase is critical for achieving good separation.

Experimental Protocol: Gas Chromatography of this compound Isomers

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column (e.g., DB-5ms, HP-5, or a more polar column like DB-WAX for better separation of isomers).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points and polarities.

-

Sample Preparation: Dilute the sample mixture in a suitable solvent like hexane.

The (Z)-isomer is generally more volatile and will typically have a shorter retention time on a non-polar column compared to the (E)-isomer.

Relevance in Drug Development

The distinct three-dimensional structures of geometric isomers can lead to different interactions with biological macromolecules such as enzymes and receptors. This can result in one isomer having the desired therapeutic effect while the other may be inactive or even toxic.

Cytotoxicity Assessment

Should these compounds be considered for pharmaceutical applications, a preliminary assessment of their cytotoxicity is essential. An MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the (Z)- and (E)-tetradec-6-ene isomers in a suitable solvent (e.g., DMSO) and then in cell culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls (medium with the solvent) and untreated controls.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control.

Diagrams

Caption: Stereoselective synthesis of (Z)- and (E)-tetradec-6-ene via the Wittig reaction.

Caption: Experimental workflow for the separation and characterization of this compound isomers.

Unveiling the Acarine Alarm: A Technical Guide to the Discovery and History of Tetradec-6-ene as a Semiochemical

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of tetradec-6-ene as a semiochemical, with a primary focus on its identification as a component of the alarm pheromone in the acarid mite, Tyrophagus neiswanderi. This document details the experimental methodologies employed in its discovery, presents quantitative data on its composition within the pheromone blend, and explores the broader context of alkene-based semiochemicals in chemical ecology. The guide includes detailed experimental protocols, data presented in structured tables, and visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Role of Semiochemicals in Acarine Communication

Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in mediating interactions such as mating, aggregation, and alarm responses. In the microscopic world of acarid mites, these chemical signals are paramount for survival and reproduction. Alarm pheromones, in particular, are vital for alerting conspecifics to the presence of danger, often triggering dispersal or defensive behaviors. The identification of these compounds is a key area of research in chemical ecology, with implications for pest management and the development of novel bioactive molecules.

This guide focuses on the discovery of this compound as a component of the alarm pheromone in the mite Tyrophagus neiswanderi, a pest of stored products and greenhouse crops. The identification of this alkene hydrocarbon as a semiochemical highlights the diversity of chemical structures employed by mites for communication.

Discovery and Identification of (Z)-6-Tetradecene in Tyrophagus neiswanderi

The seminal work in the discovery of (Z)-6-tetradecene as a semiochemical was conducted by Kuwahara and his colleagues in 1991. Their research led to the identification of a multi-component alarm pheromone from the acarid mite Tyrophagus neiswanderi.

Initial Observations and Bioassays

The investigation began with the observation that disturbed T. neiswanderi mites elicited an alarm response in nearby conspecifics, characterized by rapid dispersal. This behavioral change suggested the release of a chemical signal. To confirm the presence of an alarm pheromone, a bioassay was developed to quantify the dispersal behavior of the mites in response to various stimuli.

Pheromone Extraction and Chemical Analysis

To identify the active compounds, a large number of mites were collected, and their volatile chemical components were extracted using a suitable organic solvent. The crude extract was then subjected to gas chromatography-mass spectrometry (GC-MS) analysis to separate and identify the individual chemical constituents.

The GC-MS analysis of the T. neiswanderi extract revealed the presence of a mixture of several alkene hydrocarbons. The primary components of the alarm pheromone were identified as a blend of C13, C14, and C15 alkenes.

Quantitative Data and Composition of the Alarm Pheromone

The alarm pheromone of Tyrophagus neiswanderi is a blend of five alkenes, with (Z)-6-pentadecene and (Z)-7-pentadecene being the major components. (Z)-6-tetradecene was identified as a minor, yet integral, component of this active blend. The composition of the identified alarm pheromone is detailed in Table 1.

| Component | Chemical Formula | Isomer | Relative Percentage (%) |

| (Z)-5-Tridecene | C13H26 | Z | 1.1 |

| (Z)-6-Tetradecene | C14H28 | Z | 2.1 |

| (Z)-7-Tetradecene | C14H28 | Z | 0.7 |

| (Z)-6-Pentadecene | C15H30 | Z | 61.0 |

| (Z)-7-Pentadecene | C15H30 | Z | 35.1 |

| Table 1. Composition of the alarm pheromone of Tyrophagus neiswanderi.[1] |

The bioassays demonstrated that this mixture of alkenes was active in inducing the alarm response at a concentration of 100 parts per million (ppm).[1]

Experimental Protocols

The following sections provide a detailed description of the methodologies typically employed in the identification and characterization of mite pheromones, based on the foundational work in this field.

Mite Rearing and Collection

-

Rearing: Tyrophagus neiswanderi mites are typically reared on a diet of dried yeast or fish meal in a controlled environment with high humidity (e.g., 85-95% RH) and a constant temperature (e.g., 25°C).

-

Collection: A large number of mites (e.g., several grams) are collected from the rearing cultures for pheromone extraction. This can be achieved by separating the mites from the culture medium using a fine sieve or by exploiting their phototactic behavior.

Pheromone Extraction

-

Solvent Extraction: The collected mites are immersed in a non-polar organic solvent such as hexane for a specific duration to extract the cuticular lipids and any secreted pheromones.

-

Headspace Analysis: Alternatively, headspace collection methods, such as solid-phase microextraction (SPME), can be used to sample the volatile compounds released by the mites without direct solvent contact.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the pheromone components.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for the separation of hydrocarbons.

-

Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns of the eluted compounds.

-

Identification: The identification of the compounds is based on the comparison of their mass spectra and retention times with those of authentic standards.

Behavioral Bioassay

-

Arena: A simple arena, such as a Petri dish lined with filter paper, is used to observe the behavior of the mites.

-

Test Substance Application: A known amount of the test substance (e.g., the synthetic pheromone blend or individual components) dissolved in a solvent is applied to a small area in the center of the arena. A solvent-only control is also used.

-

Observation: A group of mites is introduced into the arena, and their behavior (e.g., dispersal from the treated area) is recorded and quantified over a set period.

-

Data Analysis: Statistical analysis is used to determine if there is a significant difference in the dispersal behavior of the mites in response to the test substance compared to the control.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Experimental workflow for the identification of this compound as a semiochemical.

Generalized Olfactory Signaling Pathway

Caption: A generalized olfactory signaling pathway for the perception of a semiochemical.

Broader Context and Future Directions

The discovery of a blend of simple alkenes as an alarm pheromone in Tyrophagus neiswanderi contributes to our understanding of the chemical language of mites. While many insect pheromones are oxygenated compounds such as alcohols, aldehydes, and acetates, the use of hydrocarbons is also widespread.

Further research is needed to elucidate the biosynthetic pathway of these alkene pheromones in T. neiswanderi. Understanding the enzymes and genes involved in their production could open up new avenues for pest control, for example, through the development of biosynthesis inhibitors.

Additionally, the specific olfactory receptors in T. neiswanderi that detect this compound and the other components of the pheromone blend remain to be identified. Characterizing these receptors could provide targets for the development of novel repellents or attractants for the management of this and other related mite pests.

Conclusion

The identification of (Z)-6-tetradecene as a component of the alarm pheromone in Tyrophagus neiswanderi represents a significant finding in the field of chemical ecology. This in-depth technical guide has provided a comprehensive overview of the discovery, the experimental methodologies employed, and the quantitative data associated with this semiochemical. The detailed protocols and visualizations are intended to serve as a valuable resource for researchers and professionals working in the fields of chemical ecology, pest management, and drug development, fostering further investigation into the complex world of acarine chemical communication.

References

The Antimicrobial Potential of Tetradecane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkanes, particularly those within the C12 to C16 range, have demonstrated notable antimicrobial properties. This technical guide focuses on tetradecane (C14), a 14-carbon saturated hydrocarbon, and its derivatives as promising candidates for novel antimicrobial agents. The lipophilic nature of these compounds allows them to disrupt the integrity of microbial cell membranes, a mechanism that is generally less susceptible to the development of resistance compared to the targeted inhibition of specific metabolic pathways. This document provides a comprehensive overview of the antimicrobial activity of various tetradecane derivatives, detailed experimental protocols for their evaluation, and a discussion of their mechanism of action. Quantitative data from relevant studies are summarized in structured tables to facilitate comparison and analysis.

Introduction

The rise of antibiotic-resistant pathogens poses a significant threat to global health. This has spurred research into new classes of antimicrobial compounds with novel mechanisms of action. Alkanes and their functionalized derivatives have emerged as a promising area of investigation due to their ability to physically disrupt microbial membranes. Tetradecane, a simple long-chain alkane, has been identified as having broad-spectrum antibacterial and antifungal activity.[1][2] By chemically modifying the tetradecane backbone, it is possible to enhance its antimicrobial efficacy and spectrum. This guide explores the structure-activity relationships of these derivatives and provides the necessary technical information for their study and development.

Antimicrobial Activity of Tetradecane and Its Derivatives

The antimicrobial activity of tetradecane and its derivatives is primarily attributed to their hydrophobicity. The long alkyl chain readily partitions into the lipid bilayer of microbial cell membranes, causing disruption and increased permeability.[3] This non-specific mechanism of action is advantageous as it is less likely to be overcome by single-point mutations in the target organism.

The optimal chain length for antimicrobial activity in many classes of alkylated compounds is often found to be between 11 and 15 carbons.[2] Functionalization of the tetradecane chain can significantly impact its antimicrobial potency.

Unfunctionalized Tetradecane

Pure tetradecane has been shown to possess both antibacterial and antifungal properties.[1] It has been isolated from natural sources, including the bacterium Pediococcus acidilactici, and has demonstrated inhibitory activity against a range of pathogens.[4][5]

Tetradecane Derivatives with Polar Head Groups

The introduction of polar head groups to the tetradecane chain can create amphipathic molecules with enhanced antimicrobial activity. These derivatives often self-assemble into micelles that can further interact with and disrupt microbial membranes.

-

Quaternary Ammonium and Phosphonium Salts: Cationic surfactants containing a tetradecyl chain are potent antimicrobial agents. The positively charged headgroup facilitates interaction with the negatively charged components of bacterial cell walls, while the hydrophobic tail penetrates the lipid bilayer. Alkyl-triphenylphosphonium and alkyl-methylimidazolium salts with a C14 chain have shown significant activity against Staphylococcus aureus.[6] Similarly, n-tetradecyldimethylbenzylammonium iodide has demonstrated strong antibacterial effects.[7]

-

Amine Salts: Tetradecylammonium malonate has been reported to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1]

Oxygenated Derivatives

The addition of oxygen-containing functional groups can also modulate the antimicrobial activity of the tetradecane backbone.

-

1-Tetradecanol: This fatty alcohol has demonstrated antibacterial and anti-inflammatory properties.[1]

-

3,4-Epoxy-2-alkanones: A study on a series of 3,4-epoxy-2-alkanones with varying chain lengths found that the tetradecane derivative (3,4-epoxy-2-pentadecanone, as the epoxy group adds a carbon) showed moderate activity against Propionibacterium acnes and the yeast Pityrosporum ovale.[8]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) data for various tetradecane derivatives from the cited literature.

Table 1: MIC of Tetradecane against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus MRSA ATCC 43300 | Not specified, but activity noted | [4] |

| Listeria monocytogenes ATCC 19116 | Not specified, but activity noted | [4] |

| Pseudomonas aeruginosa MTCC 1934 | Not specified, but activity noted | [4] |

| Escherichia coli MTCC 1610 | Not specified, but activity noted | [4] |

| Clostridium bifermentans MTCC 11273 | Not specified, but activity noted | [4] |

| Candida albicans MTCC 183 | Not specified, but activity noted | [4] |

Table 2: MIC of Tetradecyl-functionalized Quaternary Ammonium and Phosphonium Salts against Staphylococcus aureus CECT 976

| Compound Class | Alkyl Chain Length | MIC (µg/mL) | Reference |

| Alkyl-triphenylphosphonium | C14 | 1 | [6] |

| Alkyl-methylimidazolium | C14 | 1 | [6] |

Table 3: MIC of n-Tetradecyldimethylbenzylammonium Iodide against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Staphylococcus aureus CIP 4.83 | 0.5 |[7] | | Enterococcus hirae CIP 5855 | 1 |[7] | | Escherichia coli CIP 53126 | 4 |[7] | | Pseudomonas aeruginosa CIP 82118 | 64 |[7] | | Mycobacterium smegmatis CIP 7326 | 1 |[7] | | Candida albicans IP 118079 | 32 |[7] | | Aspergillus niger ATCC 16404 | 32 |[7] |

Table 4: MIC of 3,4-Epoxy-2-alkanone Derivatives against Various Microorganisms

| Compound (Chain Length) | Trichophyton mentagrophytes (µg/mL) | Propionibacterium acnes (µg/mL) | Pityrosporum ovale (µg/mL) | Reference |

| C14 (3,4-epoxy-2-pentadecanone) | 50 | 100 | 200 | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Hydrophobic Compounds

This protocol is a generalized procedure for determining the MIC of hydrophobic compounds like tetradecane derivatives using the broth microdilution method.

Materials:

-

Test compound (tetradecane derivative)

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Solvent for the test compound (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Negative control (medium with solvent)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the chosen solvent does not exhibit antimicrobial activity at the final concentration used in the assay.[8]

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in the test medium to achieve the final desired inoculum density (typically 5 x 10^5 CFU/mL).

-

Serial Dilutions in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the stock solution of the test compound to the first well to achieve twice the highest desired final concentration. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of the compound in each well to the final test concentrations.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (with the same final concentration of the solvent as the test wells).

-

Sterility Control: A well containing 200 µL of uninoculated broth.

-

Positive Control: A row of wells with a known antibiotic prepared in the same manner as the test compound.

-

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for tetradecane and its derivatives is the disruption of the microbial cell membrane.[3] As lipophilic molecules, they readily insert into the phospholipid bilayer. This insertion disrupts the membrane's structural integrity and fluidity, leading to several detrimental effects:

-

Increased Permeability: The presence of these exogenous molecules in the membrane creates pores and defects, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane dissipates the electrochemical gradients that are crucial for cellular processes like ATP synthesis and nutrient transport.

-

Inhibition of Membrane-Bound Proteins: The altered lipid environment can denature or inhibit the function of essential membrane-bound proteins, including enzymes and transport proteins.

Currently, there is no strong evidence to suggest that simple tetradecane derivatives act by interfering with specific microbial signaling pathways, such as quorum sensing. Their broad-spectrum activity and the nature of their interaction with the cell membrane point towards a physical, rather than a specific biochemical, mode of action.

Visualizations

Experimental Workflow for Screening Antimicrobial Tetradecane Derivatives

Caption: Workflow for the discovery and evaluation of antimicrobial tetradecane derivatives.

Proposed Mechanism of Membrane Disruption

Caption: Mechanism of bacterial membrane disruption by tetradecane derivatives.

Conclusion

Tetradecane and its derivatives represent a promising class of antimicrobial agents with a mechanism of action that is less prone to the development of resistance. The addition of functional groups, particularly cationic head groups, can significantly enhance their potency. The structure-activity relationships suggest that a C14 alkyl chain is highly effective for membrane disruption. Further research should focus on the synthesis and evaluation of a wider range of tetradecane derivatives to optimize their antimicrobial activity and selectivity, with the goal of developing novel therapeutics to combat multidrug-resistant pathogens. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to advance the study of these promising compounds.

References

- 1. Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Tetradec-6-ene: An In-Depth Technical Guide

Disclaimer: Specific toxicological data for tetradec-6-ene is limited in publicly available literature. This guide summarizes the available data for the closely related isomer, 1-tetradecene, and the broader category of C14 alpha-olefins, which are considered relevant surrogates for toxicological assessment. The information presented should be interpreted with this context in mind.

Executive Summary

This technical guide provides a comprehensive overview of the current toxicological data relevant to this compound exposure. Due to the scarcity of data for this specific isomer, this report focuses on the toxicological profile of 1-tetradecene and the C14 alpha-olefin category. The primary audience for this document includes researchers, scientists, and drug development professionals. The guide covers acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of a general toxicological assessment workflow are provided to aid in understanding the evaluation process.

Chemical and Physical Properties

This compound is a member of the alkene family with the molecular formula C14H28. As an internal olefin, its properties are expected to be similar to other C14 alkenes. For context, the properties of the well-studied isomer, 1-tetradecene, are provided below.

| Property | Value for 1-Tetradecene |

| Molecular Formula | C14H28 |

| Molecular Weight | 196.38 g/mol |